2-Hydroxybenzo[d]thiazole-5-carbonitrile
Overview
Description
2-Hydroxybenzo[d]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a carbonitrile group.
Preparation Methods
The synthesis of 2-Hydroxybenzo[d]thiazole-5-carbonitrile typically involves the condensation of 2-aminothiophenol with cyanoacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Hydroxybenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-Hydroxybenzo[d]thiazole-5-carbonitrile has been extensively studied for its applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Mechanism of Action
The mechanism by which 2-Hydroxybenzo[d]thiazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
2-Hydroxybenzo[d]thiazole-5-carbonitrile can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Utilized in the production of dyes and as a corrosion inhibitor.
The uniqueness of this compound lies in its carbonitrile group, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H4N2OS |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11) |
InChI Key |
NPUVJAZRDVCYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)S2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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